1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole moiety, and an enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Attachment to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Enoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The enoyl group may also play a role in binding to active sites of enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Prop-2-enoyl-N-[2-(1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide
- 1-Prop-2-enoyl-N-[2-(1H-imidazol-5-yl)ethyl]piperidine-4-carboxamide
- 1-Prop-2-enoyl-N-[2-(1H-indol-5-yl)ethyl]piperidine-4-carboxamide
Uniqueness
1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide is unique due to the specific positioning of the pyrazole moiety, which may confer distinct biological activities compared to its analogs. The combination of the enoyl group with the pyrazole and piperidine rings also provides a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-2-13(19)18-9-5-11(6-10-18)14(20)15-7-3-12-4-8-16-17-12/h2,4,8,11H,1,3,5-7,9-10H2,(H,15,20)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGLPILJPUDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCCC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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